![molecular formula C12H14BrClN2O2 B6635560 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide](/img/structure/B6635560.png)
2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide is a chemical compound that has been widely used in scientific research. The compound has been synthesized using various methods and has been found to have significant biological activity.
Wirkmechanismus
The mechanism of action of 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide is not fully understood. However, several studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide can affect various biochemical and physiological processes. The compound has been shown to inhibit the activity of several enzymes, including topoisomerase and histone deacetylase. Additionally, the compound has been found to modulate the expression of various genes involved in cancer progression and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide in lab experiments is its potent anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a promising candidate for the development of novel anticancer drugs. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide. One of the areas of research is the development of novel analogs of the compound with improved solubility and bioavailability. Additionally, the compound's mechanism of action needs to be further elucidated to identify its molecular targets and pathways. Furthermore, the compound's potential for use in combination therapies with other anticancer drugs needs to be explored.
Conclusion:
In conclusion, 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide is a promising compound with potent anticancer, anti-inflammatory, and anti-angiogenic properties. The compound has been synthesized using various methods and has been extensively used in scientific research. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound is needed to fully understand its potential for use in the development of novel anticancer drugs.
Synthesemethoden
The synthesis of 2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide has been reported in several research articles. One of the commonly used methods involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-4-chloroaniline. This method yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide has been extensively used in scientific research due to its various biological activities. The compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been shown to have anti-inflammatory and anti-angiogenic properties.
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O2/c13-11-5-8(14)1-2-10(11)12(17)16-7-9-6-15-3-4-18-9/h1-2,5,9,15H,3-4,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLKTAKOHRBKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC(=O)C2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-chloro-N-(morpholin-2-ylmethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.